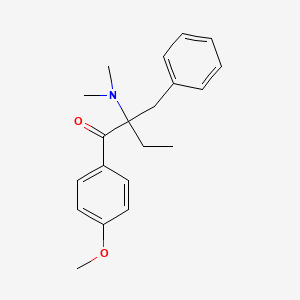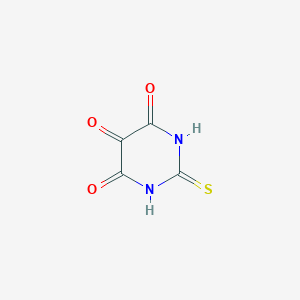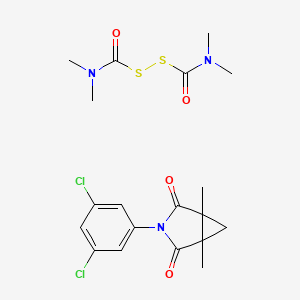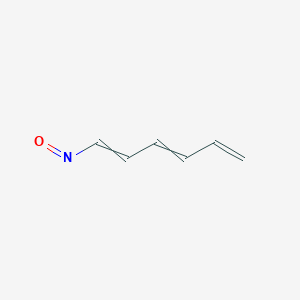
1-Nitrosohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosohexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes a nitroso group attached to a conjugated triene system
Preparation Methods
The synthesis of 1-Nitrosohexa-1,3,5-triene typically involves the nitrosation of hexa-1,3,5-triene. This can be achieved through the reaction of hexa-1,3,5-triene with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Nitrosohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the conjugated triene system, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrosohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-Nitrosohexa-1,3,5-triene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, altering the electronic properties of the compound. This can affect molecular pathways and lead to the formation of reactive intermediates that interact with other molecules.
Comparison with Similar Compounds
1-Nitrosohexa-1,3,5-triene can be compared to other nitroso compounds and conjugated trienes. Similar compounds include:
Hexa-1,3,5-triene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring, differing in its electronic structure and reactivity.
1,3,5-Hexatriene: Similar conjugated system but without the nitroso group, leading to different chemical behavior.
Properties
CAS No. |
113578-08-8 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-nitrosohexa-1,3,5-triene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-6-7-8/h2-6H,1H2 |
InChI Key |
FSTGMRRTIUZIFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




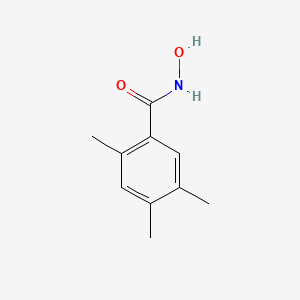
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
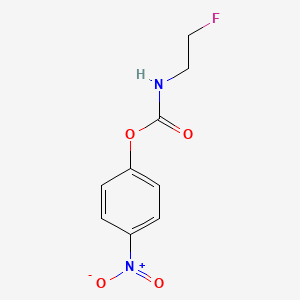
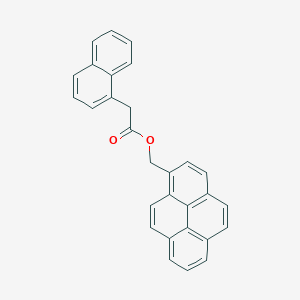


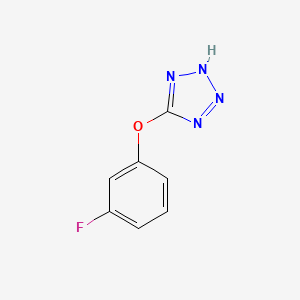
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
